N-[1-(4-methoxyphenyl)ethyl]acetamide
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]acetamide: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine, leading to the formation of N-[1-(4-methoxyphenyl)ethyl]amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenylacetic acid.
Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]amine.
Substitution: Formation of halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: N-[1-(4-methoxyphenyl)ethyl]acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties, including its ability to modulate specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxy group and the acetamide moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound is structurally similar but lacks the ethyl linkage present in N-[1-(4-methoxyphenyl)ethyl]acetamide.
N-(4-Methoxyphenyl)ethylamine: This compound is a reduced form of this compound, where the acetamide group is replaced by an amine group.
Uniqueness: this compound is unique due to the presence of both the methoxy group and the acetamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12-9(2)13)10-4-6-11(14-3)7-5-10/h4-8H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVXHHTHGLBSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507013 | |
Record name | N-[1-(4-Methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92520-14-4 | |
Record name | N-[1-(4-Methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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